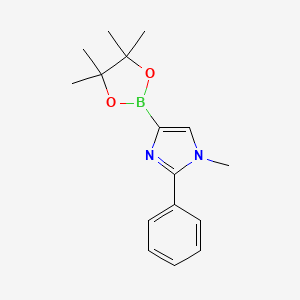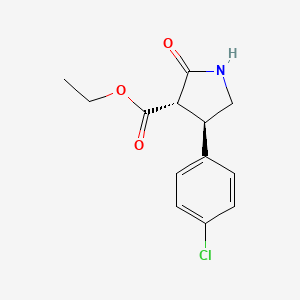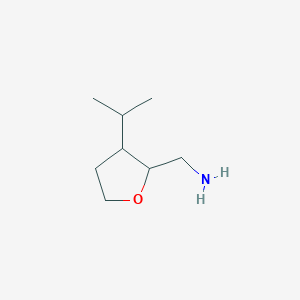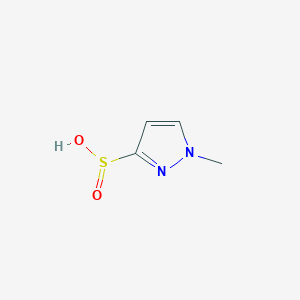
1-Methyl-1H-pyrazole-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazole-3-sulfinic acid is a sulfur-containing heterocyclic compound It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazole-3-sulfinic acid typically involves the reaction of 1-methylpyrazole with sulfur-containing reagents. One common method is the sulfonation of 1-methylpyrazole using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrazole-3-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-Methyl-1H-pyrazole-3-sulfonic acid.
Reduction: 1-Methyl-1H-pyrazole-3-thiol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-pyrazole-3-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
1-Methyl-1H-pyrazole-3-thiol: Contains a thiol group instead of a sulfinic acid group.
1-Methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
Uniqueness
1-Methyl-1H-pyrazole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrazole derivatives .
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1-methylpyrazole-3-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-3-2-4(5-6)9(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
OQDPDCJFZFBDGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



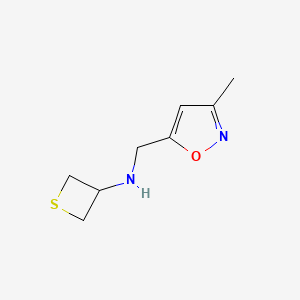

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
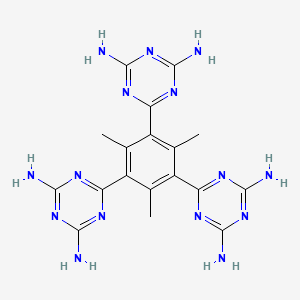
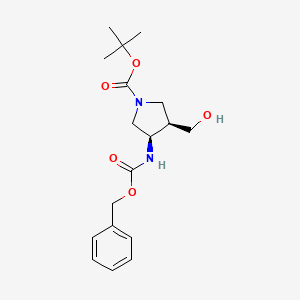
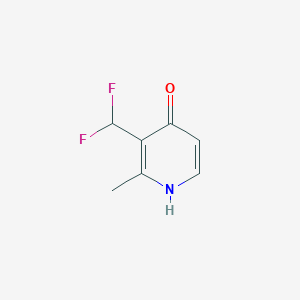

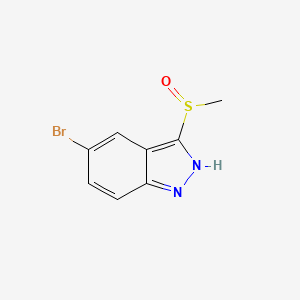

![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
